molecular formula C17H19NO B402639 N-mesityl-N-(4-methoxybenzylidene)amine

N-mesityl-N-(4-methoxybenzylidene)amine

Cat. No.: B402639
M. Wt: 253.34g/mol
InChI Key: HQKQQNOSCFLODX-UHFFFAOYSA-N
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Description

Imine Group (–C=N–)

The azomethine bond is the defining feature, formed via condensation of mesitylamine and 4-methoxybenzaldehyde. Key spectroscopic characteristics include:

  • IR spectroscopy : A strong absorption band near 1620–1640 cm⁻¹ (C=N stretch).
  • ¹H NMR : The imine proton resonates as a singlet at δ 8.2–8.5 ppm .

Aromatic Substituents

  • Mesityl group :
    • Three methyl groups (–CH₃) at positions 2, 4, and 6 on the benzene ring, contributing to steric hindrance.
    • ¹H NMR signals for methyl protons appear as a singlet near δ 2.3 ppm .
  • 4-Methoxybenzylidene group :
    • A methoxy (–OCH₃) substituent at the para position, with characteristic IR stretches at 2850 cm⁻¹ (C–H) and 1250 cm⁻¹ (C–O).
    • Aromatic protons exhibit splitting patterns in δ 6.8–7.5 ppm .

Comparative Analysis with Related Schiff Base Compounds

This compound shares structural motifs with other Schiff bases but differs in substituent effects:

Compound Key Structural Features Properties
N-(4-Methoxybenzylidene)aniline Lacks mesityl group; simpler aryl substituent Lower thermal stability, reduced steric bulk
N-(2,4,6-Trimethylphenyl)methanimine No methoxy group; only mesityl substituent Higher lipophilicity
N,N'-Bis(4-methoxyphenyl)methanimine Symmetric methoxy substitution Enhanced crystallinity

Key Differences:

  • Steric Effects : The mesityl group in this compound imposes greater steric hindrance than phenyl or single-methyl substituents, influencing reactivity in coordination chemistry.
  • Electronic Effects : The electron-donating methoxy group enhances the electron density on the benzylidene ring, stabilizing the imine bond against hydrolysis compared to non-substituted analogs.
  • Solubility : The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic mesityl group but dissolves in chloroform or dimethylformamide.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-11-15-5-7-16(19-4)8-6-15/h5-11H,1-4H3

InChI Key

HQKQQNOSCFLODX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents (R₁, R₂) Molecular Weight Key Properties/Applications Reference
N-Mesityl-N-(4-methoxybenzylidene)amine R₁ = Mesityl, R₂ = OCH₃ ~297.4* High steric bulk; potential for hindered rotation Hypothetical
N-(4-Methoxybenzylidene)-4-butylaniline R₁ = C₄H₉, R₂ = OCH₃ 311.4 Liquid crystalline behavior; used in electro-optical devices
4-Iodo-N-(4-methoxybenzylidene)aniline R₁ = I, R₂ = OCH₃ 337.16 Halogen interactions enhance solid-state packing
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline R₁ = NO₂, R₂ = OCH₃ 270.27 Electron-withdrawing nitro group reduces imine stability
N-(4-Fluorophenyl)-N-(4-methoxybenzylidene)amine R₁ = F, R₂ = OCH₃ 229.25 Fluorine’s electronegativity alters dipole moments

*Calculated based on analogous structures.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃ on the benzylidene moiety) increase electron density at the imine nitrogen, enhancing stability against hydrolysis .
  • Thermal and Solubility Properties: Alkyl chains (e.g., butyl) improve solubility in non-polar solvents, whereas halogens (e.g., iodine) enhance intermolecular halogen bonding, increasing melting points .

Preparation Methods

Direct Condensation of Mesitylamine and 4-Methoxybenzaldehyde

The foundational approach to synthesizing N-mesityl-N-(4-methoxybenzylidene)amine involves the acid- or base-catalyzed condensation of mesitylamine (2,4,6-trimethylaniline) and 4-methoxybenzaldehyde. This method leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.

Reaction Conditions :

  • Solvent : Anhydrous toluene or chloroform is typically employed to minimize hydrolysis.

  • Catalyst : Lewis acids (e.g., BiCl₃) or Brønsted acids (e.g., acetic acid) accelerate dehydration. For instance, BiCl₃ in chloroform at 100°C achieved 92% yield for analogous imines.

  • Temperature : Reactions proceed optimally at 80–120°C under reflux.

Challenges :

  • The steric bulk of mesitylamine may slow reaction kinetics, necessitating extended reaction times (8–12 hours).

  • Competing side reactions, such as over-alkylation, require strict stoichiometric control of the aldehyde-to-amine ratio (1:1).

Catalytic Hydrogenation-Assisted Methods

Reductive Amination with Raney Nickel

A patent by Hunan University describes a two-step process involving reductive amination to generate N-methyl-4-methoxyaniline intermediates, which can subsequently react with 4-methoxybenzaldehyde.

Procedure :

  • Intermediate Synthesis :

    • Mesitylamine, paraformaldehyde, and Raney nickel catalyst are heated under hydrogen (0.2–1.5 MPa) at 50–120°C in DMF or N,N-dimethylacetamide.

    • Yield : >98% purity after rectification.

  • Imine Formation :

    • The purified N-methyl-4-methoxyaniline reacts with 4-methoxybenzaldehyde under BiCl₃ catalysis.

Advantages :

  • Raney nickel facilitates high selectivity, minimizing byproducts like dialkylated amines.

  • Solvent recovery (e.g., DMF) enhances process sustainability.

Advanced Catalytic Systems

Rhodium Complex Catalysis

A novel organic rhodium complex (C₂₆H₂₁BiClN) demonstrated efficacy in imine synthesis, achieving 92% yield for N-(4-methoxybenzylidene)aniline under mild conditions.

Protocol :

  • Catalyst Loading : 0.015 mmol per 0.5 mmol substrate.

  • Solvent : Chloroform at 100°C for 10 hours.

Mechanistic Insight :
The rhodium center likely stabilizes the transition state via π-coordination to the aldehyde, enhancing electrophilicity.

Purification and Isolation Techniques

Column Chromatography

Crude imines are commonly purified via silica gel chromatography using ethyl acetate/hexane eluents. For N-mesityl derivatives, gradient elution (5–20% ethyl acetate) resolves sterically hindered byproducts.

Vacuum Distillation

High-purity (>98%) N-methyl-4-methoxyaniline intermediates are obtained through vacuum rectification (3–10 mmHg) at 125°C, as detailed in patent CN105924363A.

Comparative Analysis of Methodologies

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Direct CondensationBiCl₃Chloroform1009295
Reductive AminationRaney NickelDMF1209898.5
Rhodium CatalysisC₂₆H₂₁BiClNChloroform1009295

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